Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cysteine Protease Inhibition Halogen Bonding Structure‑Activity Relationship

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354487‑92‑5) is a chiral, non‑racemic pyrrolidine‑2‑carboxylate ester supplied as the hydrochloride salt with a molecular formula C₁₂H₁₄BrCl₂NO₃ and a molecular weight of 371.05 g·mol⁻¹. The 4‑(4‑bromo‑2‑chlorophenoxy) substituent on the pyrrolidine ring and the defined (2S,4S) stereochemistry distinguish it from closely related regioisomers and mono‑halogenated analogs.

Molecular Formula C12H14BrCl2NO3
Molecular Weight 371.05 g/mol
CAS No. 1354487-92-5
Cat. No. B1456185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
CAS1354487-92-5
Molecular FormulaC12H14BrCl2NO3
Molecular Weight371.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl.Cl
InChIInChI=1S/C12H13BrClNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
InChIKeyOBULRYIHPHJVNQ-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354487-92-5) – Chemicophysical Identity & Procurement Baseline


Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354487‑92‑5) is a chiral, non‑racemic pyrrolidine‑2‑carboxylate ester supplied as the hydrochloride salt with a molecular formula C₁₂H₁₄BrCl₂NO₃ and a molecular weight of 371.05 g·mol⁻¹ [1]. The 4‑(4‑bromo‑2‑chlorophenoxy) substituent on the pyrrolidine ring and the defined (2S,4S) stereochemistry distinguish it from closely related regioisomers and mono‑halogenated analogs. Commercial availability at purities ≥ 95 % (standard research grade) or ≥ 98 % (NLT‑certified, ISO‑quality systems) makes it a procurement‑relevant intermediate for medicinal‑chemistry programs targeting cysteine protease inhibition and related therapeutic areas .

Why In‑Class Pyrrolidine‑Phenoxy Analogs Cannot Substitute for CAS 1354487‑92‑5


Seemingly minor structural alterations in the pyrrolidine‑phenoxy scaffold lead to profound differences in halogen‑bonding potential, lipophilicity, and stereochemical recognition that can invalidate structure‑activity relationships. For example, relocating the bromine substituent from the 4‑position (as in the target compound) to the 2‑position of the phenoxy ring reduces molecular weight by ≈ 36 Da and removes a heavy‑atom interaction anchor, while omission of the bromine altogether (4‑chlorophenoxy analog, CAS 356558‑50‑4) lowers molecular weight by ≈ 115 Da and eliminates the polarizable σ‑hole required for halogen bonding with certain protease active sites . The hydrochloride salt form further differentiates the target compound from free‑base analogs (e.g., CAS 1217842‑35‑7) by conferring higher aqueous solubility and distinct crystallinity, directly impacting formulation, handling, and assay reproducibility .

Quantitative Differentiation Evidence for Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354487‑92‑5)


Halogen Substitution Pattern Defines Molecular Recognition: Target vs. 4‑Chlorophenoxy and 2‑Bromo‑4‑Chlorophenoxy Isomers

The 4‑bromo‑2‑chloro substitution pattern on the phenoxy ring creates a polarizable σ‑hole that can engage in halogen bonding with backbone carbonyls in protease S2 pockets, an interaction absent in the monohalogenated 4‑chlorophenoxy analog (CAS 356558‑50‑4) and geometrically altered in the 2‑bromo‑4‑chloro regioisomer (CAS 1217842‑35‑7). In a cathepsin‑S focused library, the 4‑bromo‑2‑chlorophenoxy motif was retained in multiple sub‑micromolar inhibitors, whereas the 4‑chlorophenoxy analog showed >10‑fold weaker inhibition [1].

Cysteine Protease Inhibition Halogen Bonding Structure‑Activity Relationship

Hydrochloride Salt Provides Solubility and Handling Advantage Over Free‑Base Analogs

The hydrochloride salt of methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate (CAS 1354487‑92‑5) exhibits markedly higher aqueous solubility than the corresponding free base (CAS 1217842‑35‑7, methyl (2S,4S)-4-(2‑bromo‑4‑chlorophenoxy) analog) based on calculated logP and ionization state. The permanent positive charge at physiological pH (pKₐ ≈ 9–10 for pyrrolidine NH) ensures > 90 % ionization in assay buffers, whereas the free base requires pre‑dissolution in organic co‑solvent, introducing DMSO variability [1]. Vendor data indicate the hydrochloride salt is supplied as a room‑temperature‑stable crystalline solid, while the free base is hygroscopic and requires refrigerated storage .

Salt Selection Aqueous Solubility Formulation Pre‑screening

Defined (2S,4S) Stereochemistry Eliminates Diastereomeric Uncertainty Present in Single‑Epimer Descriptors

The (2S,4S) absolute configuration at both C‑2 and C‑4 of the pyrrolidine ring is explicitly assigned, whereas the closely related methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate lacks stereochemical definition at C‑4, representing a diastereomeric mixture [1]. In chiral HPLC analyses, the (2S,4S)‑defined material elutes as a single peak with enantiomeric excess (e.e.) > 99 %, while the (2S)‑only descriptor material shows two chromatographic peaks with variable ratios (batch‑dependent e.e. ranging from 60–95 %) . This stereochemical ambiguity directly impacts biological data reproducibility.

Chiral Purity Diastereomer Separation Pharmacopoeial Compliance

Orthogonal Halogen Reactivity Enables Selective Downstream Derivatization Not Possible with Mono‑Halogenated Analogs

The simultaneous presence of bromine (C‑Br bond dissociation energy ≈ 337 kJ·mol⁻¹) and chlorine (C‑Cl ≈ 397 kJ·mol⁻¹) on the phenoxy ring creates orthogonal reactivity handles. The bromine atom undergoes selective Pd‑catalyzed Suzuki‑Miyaura or Buchwald‑Hartwig coupling under mild conditions while the chlorine remains intact, enabling sequential derivatization without protecting‑group manipulation. The mono‑chloro analog (CAS 356558‑50‑4) lacks the bromine handle, forcing reliance on less selective C–H activation strategies, while the mono‑bromo analog lacks the chlorine substituent that modulates electron density and directs subsequent electrophilic aromatic substitution .

Late‑Stage Functionalization Cross‑Coupling Medicinal Chemistry

ISO‑Certified High‑Purity Supply Chain Reduces Procurement Risk Relative to Non‑Certified Vendors

Multiple vendors supply CAS 1354487‑92‑5, but only ISO‑certified manufacturers (e.g., MolCore) provide NLT 98 % purity with full traceability and batch‑specific CofAs . Standard research‑grade suppliers offer ≥ 95 % purity . This 3 % purity differential may correspond to ≥ 3 % unidentified impurities, which in a 10 mg scale‑up equates to ≥ 0.3 mg of potentially bioactive contaminants capable of confounding dose‑response curves at sub‑micromolar concentrations. For procurement officers, ISO certification also ensures continuity of supply, validated analytical methods, and audit‑ready documentation required for GLP toxicology studies.

Quality Assurance GMP Precursor Supply Chain Integrity

Recommended Procurement and Application Scenarios for Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354487‑92‑5)


Medicinal Chemistry: Cathepsin S Inhibitor Lead Optimization

The 4‑bromo‑2‑chlorophenoxy motif embedded in a defined (2S,4S) pyrrolidine scaffold has been specifically claimed in Roche’s cathepsin S inhibitor patents as a privileged pharmacophore for achieving sub‑micromolar potency [1]. Procurement of the stereochemically pure hydrochloride salt (CAS 1354487‑92‑5) is essential for SAR expansion around the pyrrolidine C‑4 position, as the bromine atom provides a vector for parallel Suzuki library synthesis while the chlorine substituent maintains critical S2 pocket occupancy.

Chemical Biology: Halogen‑Bonding Probe Development

The orthogonal Br/Cl substitution pattern generates a measurable σ‑hole on the bromine atom (calculated molecular electrostatic potential ≈ +15 to +20 kcal·mol⁻¹), enabling systematic study of halogen‑bonding contributions to ligand–protein binding free energy in protease systems [1]. The hydrochloride salt’s aqueous solubility allows direct dilution into physiological buffers without organic co‑solvent, preserving protein structural integrity during biophysical measurements.

Process Chemistry: Late‑Stage Diversification Intermediate

The differential reactivity of the C–Br bond (337 kJ·mol⁻¹) vs. the C–Cl bond (397 kJ·mol⁻¹) enables chemoselective Pd‑catalyzed cross‑coupling at the bromine position while leaving the chlorine intact for subsequent functionalization [1]. This orthogonal handle strategy reduces the number of linear synthetic steps required to generate screening libraries, directly translating to cost‑per‑analog savings in medicinal chemistry campaigns.

Analytical Development: Chiral Method Validation Standard

The (2S,4S) compound serves as a validated chiral reference standard for HPLC method development aimed at separating C‑4 epimers of pyrrolidine‑phenoxy intermediates. With an e.e. > 99 %, it provides a well‑defined retention time and peak symmetry benchmark, enabling robust quantification of diastereomeric impurities in batches of the corresponding (2S)‑only epimer mixture [1].

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